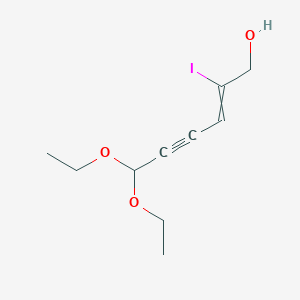
6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol: is an organic compound with the molecular formula C10H15IO3. This compound is characterized by the presence of an iodine atom, two ethoxy groups, and a hydroxyl group attached to a hexene backbone with both double and triple bonds. It is a versatile compound used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol typically involves the iodination of a precursor compound, followed by the introduction of ethoxy groups and the formation of the enyne structure. The reaction conditions often require the use of iodine, ethyl alcohol, and a base such as sodium hydroxide. The process may involve multiple steps, including halogenation, alkylation, and hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are mixed with iodine and ethyl alcohol under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as distillation and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium azide and silver nitrate can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical research to study the effects of iodine-containing compounds on biological systems. It can be used as a probe to investigate cellular processes and enzyme activities.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds with iodine as a key functional group.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to changes in their activity. The ethoxy groups and the enyne structure contribute to the compound’s reactivity and its ability to participate in various chemical reactions.
Comparison with Similar Compounds
6,6-Diethoxy-2-bromohex-2-en-4-yn-1-ol: Similar structure but with a bromine atom instead of iodine.
6,6-Diethoxy-2-chlorohex-2-en-4-yn-1-ol: Similar structure but with a chlorine atom instead of iodine.
6,6-Diethoxy-2-fluorohex-2-en-4-yn-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom makes the compound more reactive in substitution reactions and provides unique electronic properties that can be exploited in various applications.
Properties
CAS No. |
134832-35-2 |
|---|---|
Molecular Formula |
C10H15IO3 |
Molecular Weight |
310.13 g/mol |
IUPAC Name |
6,6-diethoxy-2-iodohex-2-en-4-yn-1-ol |
InChI |
InChI=1S/C10H15IO3/c1-3-13-10(14-4-2)7-5-6-9(11)8-12/h6,10,12H,3-4,8H2,1-2H3 |
InChI Key |
MNQAMJDPVQYTBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC=C(CO)I)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


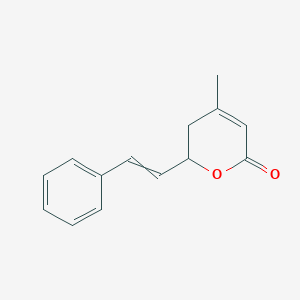
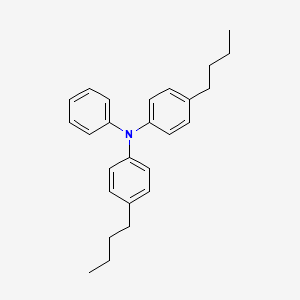
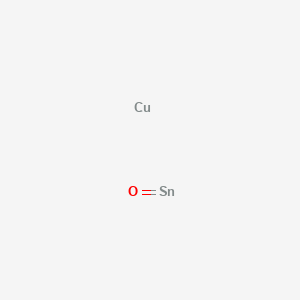

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
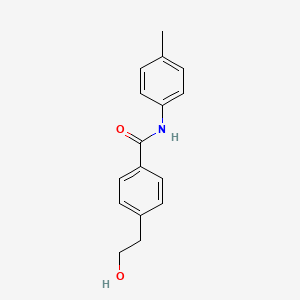
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
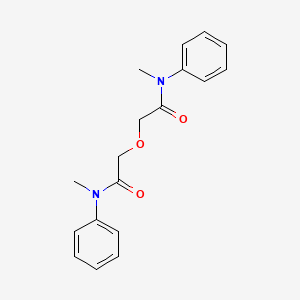
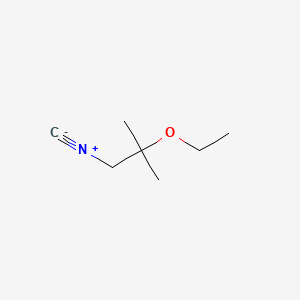
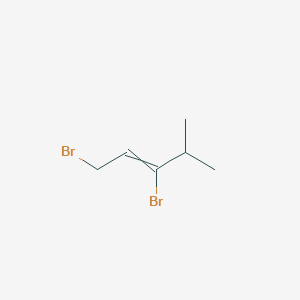
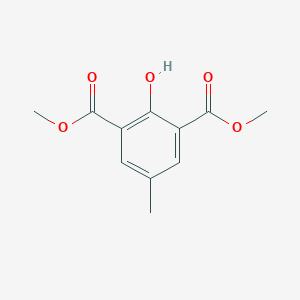

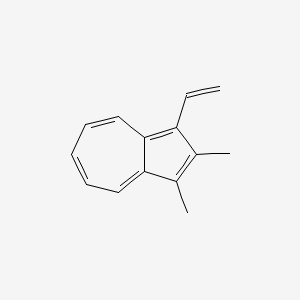
![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)
